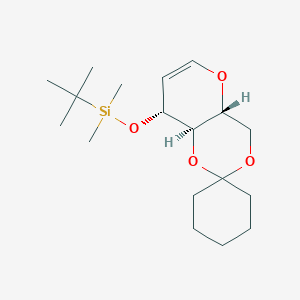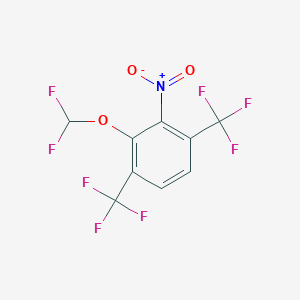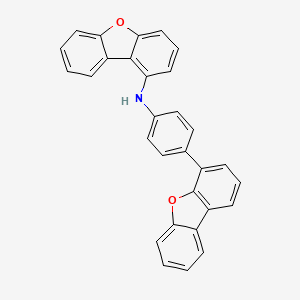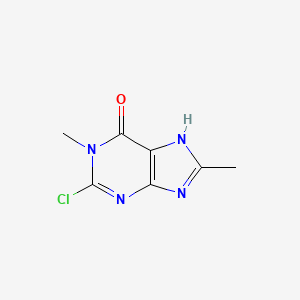
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one is a heterocyclic compound that belongs to the purine family. It is characterized by its unique structure, which includes a purine ring substituted with chlorine and methyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one typically involves the chlorination of 1,8-dimethyl-1,9-dihydro-6H-purin-6-one. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is treated with POCl3, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1,8-dimethyl-1,9-dihydro-6H-purin-6-one, while oxidation might produce a corresponding purine oxide derivative.
Scientific Research Applications
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2,8-Disulfanyl-1,9-dihydro-6H-purin-6-one: Known for its antithyroid activity.
Guanine: A naturally occurring purine with significant biological roles.
1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one: Exhibits anticancer activity by inhibiting DNA synthesis.
Uniqueness
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 2-position and methyl groups at the 1 and 8 positions differentiate it from other purine derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-chloro-1,8-dimethyl-7H-purin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-3-9-4-5(10-3)11-7(8)12(2)6(4)13/h1-2H3,(H,9,10) |
InChI Key |
LTNMRFQZCJQGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


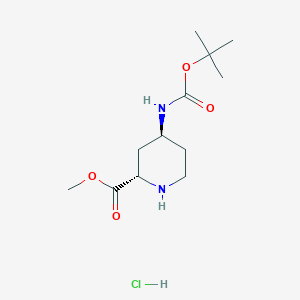
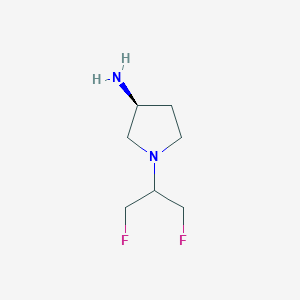
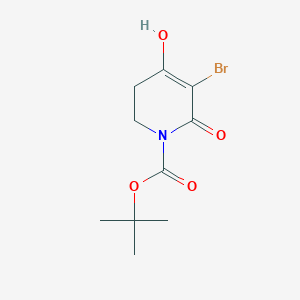
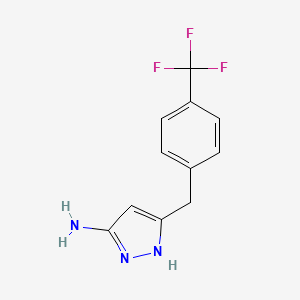
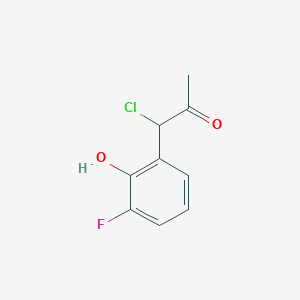
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
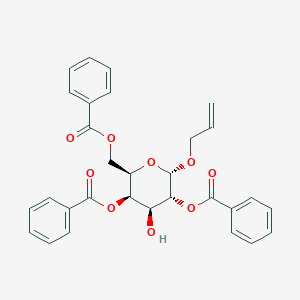

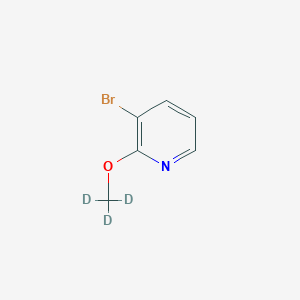
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
